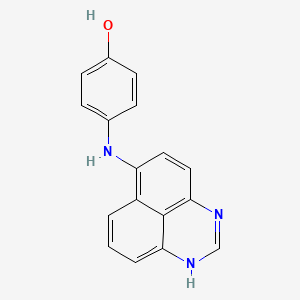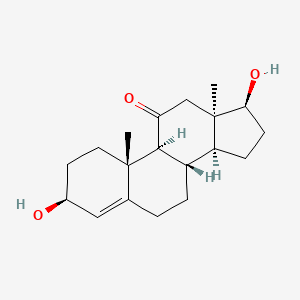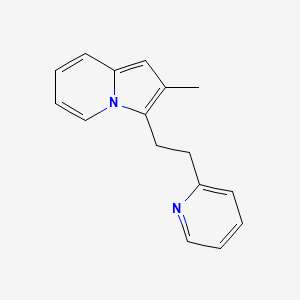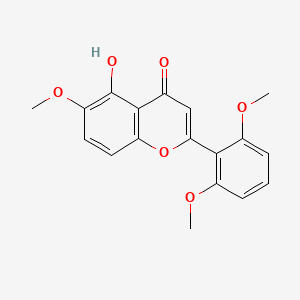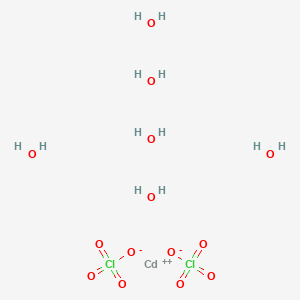
Cadmium Perchlorate Hexahydrate
Vue d'ensemble
Description
Cadmium Perchlorate Hexahydrate is a chemical compound with the formula Cd(ClO4)2·6H2O. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in various chemical syntheses and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Cadmium Perchlorate Hexahydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other cadmium compounds and as a catalyst in organic reactions.
Biology: It is employed in studies involving cadmium’s effects on biological systems and its role in enzyme inhibition.
Medicine: Research on cadmium-based compounds for potential therapeutic applications, although cadmium’s toxicity limits its use.
Industry: It is used in the manufacture of pigments, batteries, and as a stabilizer in plastics.
Mécanisme D'action
Target of Action
Cadmium Perchlorate Hexahydrate is an inorganic compound Cadmium, a component of this compound, is known to interact with various cellular components such as mitochondria and dna .
Mode of Action
Cadmium, a component of this compound, is known to cause damage through various biochemical and molecular mechanisms, including oxidative stress induction, disruption of ca2+ signaling, and interference with cellular signaling pathways .
Biochemical Pathways
Cadmium is known to inflict damage through various biochemical pathways. It induces oxidative stress, disrupts Ca2+ signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . These disruptions can lead to pathological conditions and carcinogenesis .
Pharmacokinetics
Cadmium is known to have a low rate of excretion from the body and accumulates in organisms, with an extremely protracted biological half-life .
Result of Action
Cadmium is known to cause extensive damage at the cellular and tissue levels, including inducing oxidative stress, disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances or changes in temperature . It’s also important to note that this compound is classified as a strongly oxidizing hazardous material , and it’s very toxic to aquatic organisms, which may cause long-term adverse effects in the aquatic environment .
Safety and Hazards
Cadmium Perchlorate Hexahydrate is an oxidizing agent and may intensify fire . It is harmful if swallowed, in contact with skin, or if inhaled . It may be very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid eating, drinking, or smoking when using this product .
Relevant Papers
There are some papers related to this compound. One paper discusses the thermochemical properties of cadmium perchlorate and its hydrates . Another paper discusses the synthesis, characterization, crystal structure, and DNA-binding study of four cadmium (II) pyridine-carboxamide complexes .
Analyse Biochimique
Biochemical Properties
Cadmium Perchlorate Hexahydrate’s role in biochemical reactions is not well-documented. Cadmium, a component of the compound, is known to interact with various enzymes, proteins, and other biomolecules. It can induce oxidative stress, leading to the generation of reactive oxygen species (ROS), which in turn can alter the expression of various biomolecules .
Cellular Effects
Cadmium, a toxic heavy metal, is known to cause oxidative stress, DNA damage, and interference with cellular metabolism, contributing to various diseases including cancer, cardiovascular diseases, and kidney damage . It can affect miRNA expression in various cell types and tissues . For instance, exposure to cadmium has been shown to upregulate miR-221, which is associated with immune system alterations and increased risk of cancer .
Molecular Mechanism
Cadmium, a component of the compound, is known to interact with DNA and proteins, causing epigenetic changes that influence miRNA expression . These dysregulated miRNAs can disrupt normal cellular functions by targeting specific mRNAs for degradation or translational repression, thereby affecting critical biological pathways .
Temporal Effects in Laboratory Settings
The enthalpies of solution in water at 25°C have been measured and the standard enthalpies of formation determined for cadmium perchlorate up to the dihydrate and the hexahydrate .
Dosage Effects in Animal Models
Cadmium, a component of the compound, is known to induce irregularity in numerous lipid metabolic pathways .
Metabolic Pathways
Cadmium, a component of the compound, is known to disrupt the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .
Transport and Distribution
Cadmium, a component of the compound, is known to accumulate in various tissues over time, leading to numerous diseases .
Subcellular Localization
Cadmium, a component of the compound, is known to cause extensive damage to kidney, liver, lungs, prostates and hematopoietic systems of humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium Perchlorate Hexahydrate can be synthesized by reacting cadmium oxide or cadmium carbonate with perchloric acid. The reaction typically occurs under controlled conditions to ensure the complete dissolution of cadmium compounds and the formation of the hexahydrate form. The general reaction is as follows: [ \text{CdO} + 2 \text{HClO}_4 \rightarrow \text{Cd(ClO}_4)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by dissolving cadmium metal or cadmium salts in perchloric acid. The solution is then evaporated to crystallize the hexahydrate form. This method ensures high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium Perchlorate Hexahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in chemical reactions.
Reduction: It can be reduced to cadmium metal under specific conditions.
Substitution: It can participate in substitution reactions where perchlorate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium iodide can facilitate substitution reactions.
Major Products Formed
Oxidation: Cadmium oxide and perchloric acid.
Reduction: Cadmium metal and water.
Substitution: Cadmium chloride or cadmium iodide, depending on the substituting anion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc Perchlorate Hexahydrate
- Copper Perchlorate Hexahydrate
- Nickel Perchlorate Hexahydrate
Uniqueness
Cadmium Perchlorate Hexahydrate is unique due to its specific reactivity and the toxicological properties of cadmium. Unlike zinc or copper perchlorates, cadmium compounds are more toxic and require careful handling. This toxicity also makes cadmium compounds valuable in studying heavy metal poisoning and its effects on biological systems.
Propriétés
IUPAC Name |
cadmium(2+);diperchlorate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZOTJHMRJOEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2H12O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102990 | |
| Record name | Cadmium perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10326-28-0 | |
| Record name | Cadmium perchlorate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium perchlorate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Cadmium Perchlorate Hexahydrate in the synthesis of Cadmium Selenide (CdSe) quantum dots, as described in the research?
A1: this compound serves as a precursor in the synthesis of Cadmium Selenide (CdSe) quantum dots. [] The paper describes a wet chemical method where this compound reacts with selenourea in the presence of a capping agent (1-thioglycerol). This reaction leads to the formation of CdSe quantum dots, the size of which can be controlled by varying the exposure time to UV light during a photolithographic patterning process. []
Q2: How has this compound been studied in the context of phase transitions?
A2: While the provided abstract does not contain specific details about the research findings, it indicates that this compound doped with Manganese(+2) ions was investigated using Electron Paramagnetic Resonance (EPR). [] This technique is sensitive to changes in the electronic environment of paramagnetic species, such as Manganese(+2), and can provide insights into structural phase transitions within the material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


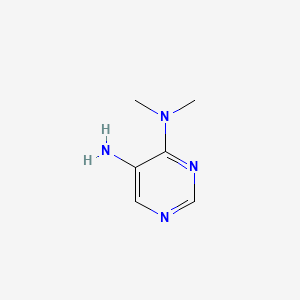
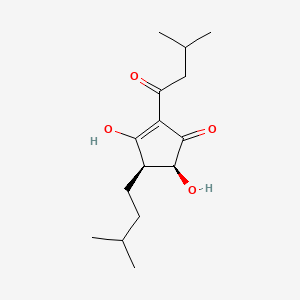

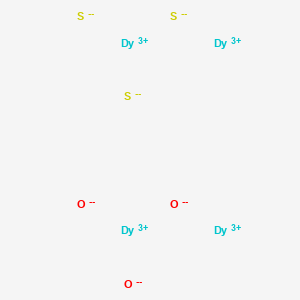

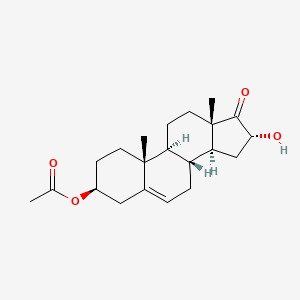


![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)
